
Preliminary Studies on the Effects of PCS1055
Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: PCS1055 dihydrochloride

Cat. No.: B609861 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
PCS1055 dihydrochloride is a potent and selective competitive antagonist of the muscarinic

M4 acetylcholine receptor. Due to the high degree of homology among the five muscarinic

receptor subtypes (M1-M5), the development of subtype-selective ligands has been a

significant challenge. PCS1055 exhibits a notable selectivity for the M4 receptor, making it a

valuable pharmacological tool for elucidating the physiological and pathological roles of this

specific receptor subtype. This technical guide provides a comprehensive overview of the

preliminary in vitro studies on PCS1055 dihydrochloride, including its binding affinity,

functional antagonism, and the experimental protocols used for its characterization.
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Property Value

Synonym(s)

6,7-Dihydro-N-[2-[1-(phenylmethyl)-4-

piperidinyl]ethyl]-5H-benzo[1][2]cyclohepta[1,2-

c]pyridazin-3-amine dihydrochloride[3]

Molecular Formula C₂₇H₃₂N₄ · 2HCl[3]

Molecular Weight 485.49 g/mol [3]

Appearance White to beige powder[3]

Solubility Soluble in water at 5 mg/mL (with warming)[3]

Storage 2-8°C, desiccated[3]

Pharmacological Data
The following tables summarize the quantitative data from preliminary studies on PCS1055
dihydrochloride.

Table 1: Radioligand Binding Affinity of PCS1055
This table presents the binding affinity of PCS1055 for the human muscarinic M4 receptor, as

determined by competitive radioligand binding assays using [³H]-N-methylscopolamine ([³H]-

NMS).
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Parameter Value (nM) Description

Kᵢ 6.5

The inhibition constant,

representing the affinity of

PCS1055 for the M4 receptor.

[4]

IC₅₀ 18.1

The half maximal inhibitory

concentration of PCS1055

against a known ligand.

Kₑ 5.72

The equilibrium dissociation

constant, indicating the

concentration of PCS1055 at

which half of the M4 receptors

are occupied at equilibrium.[4]

Table 2: Functional Antagonism of PCS1055 at
Muscarinic Receptor Subtypes
This table demonstrates the selectivity of PCS1055 for the M4 receptor over other muscarinic

subtypes in a functional assay (GTP-γ-[³⁵S] binding) that measures the inhibition of agonist-

induced G-protein activation.
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Receptor Subtype Fold-Selectivity (vs. M4) Description

M1 >100

PCS1055 is over 100 times

more potent at inhibiting M4

receptor function compared to

M1.

M2 30

PCS1055 is 30 times more

potent at inhibiting M4 receptor

function compared to M2.

M3 >100

PCS1055 is over 100 times

more potent at inhibiting M4

receptor function compared to

M3.

M5 >100

PCS1055 is over 100 times

more potent at inhibiting M4

receptor function compared to

M5.

Data derived from studies showing greater inhibition of Oxo-M activity at the M4 receptor

versus other subtypes.[4]

Signaling Pathway and Mechanism of Action
As a competitive antagonist, PCS1055 binds to the orthosteric site of the M4 muscarinic

receptor, thereby blocking the binding of the endogenous agonist, acetylcholine (ACh), and

other muscarinic agonists. M4 receptors are G-protein coupled receptors (GPCRs) that

preferentially couple to the Gαi/o subunit of heterotrimeric G-proteins.[5][6] Upon agonist

binding, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in

intracellular cyclic adenosine monophosphate (cAMP) levels.[5][6] By blocking agonist binding,

PCS1055 prevents this signaling cascade.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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